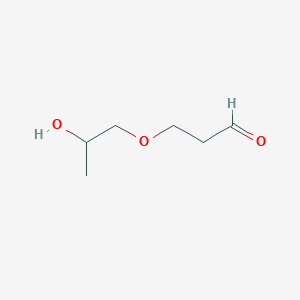

3-(2-Hydroxypropoxy)propanal

Description

Structure

3D Structure

Properties

CAS No. |

89769-38-0 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

3-(2-hydroxypropoxy)propanal |

InChI |

InChI=1S/C6H12O3/c1-6(8)5-9-4-2-3-7/h3,6,8H,2,4-5H2,1H3 |

InChI Key |

KKQCUYRDEALVFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCCC=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Hydroxypropoxy Propanal and Its Derivatives

Precursor Chemistry and Feedstock Considerations

The rational design of a synthetic route to 3-(2-hydroxypropoxy)propanal necessitates a careful selection of starting materials. Key precursors include derivatives of propylene (B89431) glycol and propylene oxide for the formation of the hydroxypropoxy moiety, and various three-carbon synthons for the propanal backbone.

Synthesis from Propylene Glycol Derivatives

Propylene glycol (1,2-propanediol) and its oligomers, such as dipropylene glycol and tripropylene (B76144) glycol, serve as fundamental building blocks for the 2-hydroxypropoxy portion of the target molecule. Dipropylene glycol, a mixture of three isomers, is commercially produced from propylene oxide. One of its isomers, 2-(2-hydroxypropoxy)-1-propanol, is a direct precursor that can be oxidized to yield this compound.

The production of propylene glycol itself can be achieved through the hydration of propylene oxide. This process can be catalyzed by acids or bases, or it can be carried out at high temperatures and pressures without a catalyst. The reaction of propylene oxide with an alcohol, such as methanol, can also yield propylene glycol methyl ether, which can be further processed.

Utilization of Propylene Oxide in Etherification

Propylene oxide is a highly reactive epoxide that readily undergoes ring-opening reactions, making it a valuable precursor for forming ether linkages. The reaction of propylene oxide with an alcohol in the presence of a catalyst can introduce the 2-hydroxypropoxy group. In the context of synthesizing this compound, a precursor containing a hydroxyl group, such as 3-hydroxypropanal (B37111) or its protected forms, could potentially react with propylene oxide to form the desired ether bond. This etherification can be catalyzed by both acids and bases. Basic catalysts typically lead to the nucleophilic attack at the less sterically hindered carbon of the epoxide ring.

Generation of Aldehyde Moiety from Alcohol Precursors

The aldehyde functional group in this compound can be introduced through the oxidation of a primary alcohol. A key precursor for this transformation is 2-(2-hydroxypropoxy)-1-propanol. The selective oxidation of the primary hydroxyl group in this diol would yield the target aldehyde while preserving the secondary hydroxyl group. Various oxidation methods are available for this purpose, ranging from stoichiometric reagents to catalytic systems.

Alternatively, the propanal backbone can be derived from other sources. For instance, the hydroformylation of ethylene (B1197577) oxide can produce 3-hydroxypropanal, which can then be etherified. Another route involves the hydration of acrolein, which also yields 3-hydroxypropanal. Furthermore, biocatalytic methods have been developed to produce 3-hydroxypropanal from glycerol (B35011). researchgate.net

Targeted Synthetic Pathways for this compound

The synthesis of this compound can be approached through two main strategies: forming the ether linkage first, followed by the generation of the aldehyde, or constructing the propanal backbone with a hydroxyl group that is subsequently etherified.

Etherification Strategies: Catalytic and Non-Catalytic Approaches

The formation of the ether bond is a critical step in the synthesis of this compound. This can be achieved by reacting a suitable alcohol with propylene oxide or a propylene glycol derivative.

Catalytic Approaches: A range of catalysts can be employed to facilitate the etherification reaction.

Acid Catalysis: Protic acids (e.g., sulfuric acid) and Lewis acids can catalyze the ring-opening of propylene oxide by an alcohol. The reaction mechanism involves the protonation of the epoxide oxygen, making the carbon atoms more susceptible to nucleophilic attack.

Base Catalysis: Strong bases, such as sodium hydroxide (B78521) or potassium hydroxide, can deprotonate the alcohol, forming a more nucleophilic alkoxide ion that then attacks the epoxide ring.

| Catalyst Type | Example Catalyst | Reactant 1 | Reactant 2 | General Conditions |

| Acid | Sulfuric Acid | 3-Hydroxypropanal | Propylene Oxide | Moderate temperature |

| Base | Sodium Hydroxide | 3-Hydroxypropanal | Propylene Oxide | Elevated temperature |

| Heterogeneous | Acidic Resin | Propylene Glycol | 3-Hydroxypropanal | Varies |

Non-Catalytic Approaches: Under certain conditions, the reaction between an alcohol and propylene oxide can proceed without a catalyst, typically requiring higher temperatures and pressures. However, for industrial applications, catalytic methods are generally preferred due to their higher efficiency and milder reaction conditions.

Controlled Oxidation Reactions to Form the Aldehyde Functionality

The final step in one of the primary synthetic routes to this compound is the selective oxidation of the primary alcohol group of 2-(2-hydroxypropoxy)-1-propanol. The challenge lies in avoiding the over-oxidation to a carboxylic acid and preventing the oxidation of the secondary alcohol.

Several modern oxidation methods are suitable for this selective transformation:

Chromium-Based Reagents: Reagents like Pyridinium chlorochromate (PCC) are known for their ability to oxidize primary alcohols to aldehydes with minimal over-oxidation.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a mild and selective oxidizing agent for primary alcohols.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, to oxidize alcohols to aldehydes.

TEMPO-Catalyzed Oxidations: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that, in the presence of a co-oxidant (e.g., sodium hypochlorite), can catalytically and selectively oxidize primary alcohols to aldehydes under mild conditions. acsgcipr.org

| Oxidation Method | Reagent(s) | Substrate | Product | Typical Conditions |

| PCC Oxidation | Pyridinium chlorochromate | 2-(2-hydroxypropoxy)-1-propanol | This compound | Anhydrous, non-polar solvent |

| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine | 2-(2-hydroxypropoxy)-1-propanol | This compound | Low temperature (-78 °C) |

| TEMPO Catalysis | TEMPO, NaOCl | 2-(2-hydroxypropoxy)-1-propanol | This compound | Biphasic system, room temp. |

The selection of the appropriate synthetic strategy and reaction conditions depends on factors such as feedstock availability, cost, and the desired purity of the final product.

Multi-Component Reactions for Carbon-Carbon Bond Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer a highly efficient route to complex molecules. nih.gov For a molecule like this compound, MCRs could streamline its synthesis by rapidly constructing the carbon skeleton.

Stereochemical Control in this compound Synthesis

The 2-hydroxypropoxy moiety of the target molecule contains a stereocenter, making the control of its configuration crucial for applications where specific stereoisomers are required. Asymmetric synthesis provides the tools to achieve this control.

Enantioselective and Diastereoselective Synthesis

The synthesis of optically pure chiral diols and ethers is a well-established field, offering numerous strategies applicable to this compound. nih.govacs.org A key approach would be the asymmetric reduction of a corresponding β-hydroxy ketone precursor. rsc.orgresearchgate.net This can be achieved with high stereoselectivity using biocatalysts or chiral chemical reducing agents. rsc.org

Another powerful strategy is the asymmetric dihydroxylation of an allylic ether precursor, which would install the chiral diol functionality with predictable stereochemistry. Furthermore, methods for the desymmetrization of meso-1,3-diols using enzymes or chiral catalysts could be adapted to generate the chiral 2-hydroxypropoxy group with high enantiomeric purity. researchgate.net The development of modular approaches to synthesizing chiral 1,2- and 1,3-diols from bulk chemicals highlights the potential for creating the chiral fragment of the target molecule in an enantiomerically enriched form. nih.govresearchgate.net

Chiral Catalyst Development for Asymmetric Transformations

The success of enantioselective synthesis hinges on the development of effective chiral catalysts. nih.gov For the synthesis of a chiral ether like this compound, catalysts that can control the stereochemistry of C-O bond formation are of high interest. Chiral Lewis acids, for example, can activate one of the reactants and provide a chiral environment for the reaction to occur, leading to a specific stereoisomer. wikipedia.org

Significant progress has been made in developing catalysts based on transition metals complexed with chiral ligands (e.g., BINAP, BOX) and organocatalysts derived from natural products like Cinchona alkaloids. wikipedia.orgresearchgate.net These catalysts have been successfully applied to a wide range of asymmetric reactions, including hydrogenations, aldol (B89426) reactions, and etherifications. nih.gov Polymeric chiral catalysts are also emerging as a recyclable and often more active alternative to their low-molecular-weight counterparts. researchgate.net The selection or design of a suitable chiral catalyst would be a critical step in developing an efficient asymmetric synthesis of this compound.

| Catalyst Type | Chiral Ligand/Motif | Application | Typical Enantioselectivity |

|---|---|---|---|

| Transition Metal | BINAP-Ru | Asymmetric Hydrogenation of Ketones | >95% ee |

| Transition Metal | PyBOX-Fe | Asymmetric Diels-Alder | >90% ee |

| Organocatalyst | Cinchona Alkaloid Derivative | Asymmetric Michael Addition | up to 99% ee |

| Organocatalyst | Proline-derived | Asymmetric Aldol Reaction | >99% ee |

Green Chemistry Principles in this compound Synthesis

Integrating green chemistry principles into the synthesis of chemicals is essential for sustainability. This involves using safer solvents, renewable raw materials, and energy-efficient processes. nih.gov

Solvent-Free and Aqueous Medium Reactions

One of the core principles of green chemistry is the reduction or elimination of hazardous solvents. nih.gov Performing reactions in water or under solvent-free conditions is highly desirable. For ether synthesis, methods are being developed that proceed in aqueous media or neat conditions. researchgate.net For instance, the direct synthesis of ethers from alcohols and aldehydes has been achieved using a one-pot reductive etherification process that avoids harsh reagents. rsc.orgchemrxiv.org Microwave-assisted synthesis is another technique that can accelerate reactions, often reducing the need for solvents and decreasing energy consumption. utm.my Applying these solvent-free or aqueous methods could significantly improve the environmental profile of the synthesis of this compound.

Renewable Feedstocks and Catalytic Efficiency

The seventh principle of green chemistry encourages the use of renewable feedstocks. wordpress.com The structural components of this compound can potentially be derived from biomass. For example, the propanal unit can be synthesized from propylene glycol, which can be produced from renewable resources. nih.gov The "hydroxypropoxy" moiety is structurally related to glycerol, a major byproduct of biodiesel production. researchgate.net Vegetable oils and sugars are other key renewable feedstocks that can be converted into a variety of chemical building blocks. nrel.govbohrium.comgreenchemistry-toolkit.org

Developing efficient catalytic pathways to convert these bio-based materials into valuable chemicals is a major goal of green chemistry. nih.gov High catalytic efficiency ensures that a small amount of catalyst can produce a large amount of product, minimizing waste and cost. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, further enhances the sustainability of the process. nih.gov By sourcing precursors from renewable feedstocks like glycerol or other polyols and employing highly efficient, recyclable catalysts, the synthesis of this compound can be aligned with the principles of a sustainable circular economy. utm.myrsc.org

| Target Moiety | Potential Renewable Feedstock | Key Intermediate |

|---|---|---|

| Propanal | Carbohydrates (e.g., Glucose) | Propylene Glycol |

| 2-Hydroxypropoxy | Glycerol (from Biodiesel) | Glycerol derivatives |

| Carbon Backbone | Vegetable Oils | Fatty Acids / Esters |

| Various | Lignocellulosic Biomass | Levulinic Acid, Furfural |

Reaction Mechanisms and Chemical Transformations of 3 2 Hydroxypropoxy Propanal

Aldehyde Reactivity: Nucleophilic Additions and Condensations

The aldehyde group (-CHO) is characterized by a carbonyl (C=O) functional group where the carbon atom is bonded to a hydrogen atom and a carbon chain. The significant difference in electronegativity between carbon and oxygen results in a polarized double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orgbyjus.com Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both electronic and steric factors. ncert.nic.inlibretexts.org The presence of only one alkyl group in aldehydes reduces steric hindrance and makes the carbonyl carbon more electron-poor compared to ketones, which have two electron-donating alkyl groups. ncert.nic.inlibretexts.org

Mechanisms of Carbonyl Additions

Nucleophilic addition is the most fundamental reaction of the aldehyde group. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon. ncert.nic.inlibretexts.org This attack breaks the pi (π) bond of the carbonyl group, and the electrons move to the highly electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. ncert.nic.inksu.edu.sa In the subsequent step, this intermediate is protonated, typically by a weak acid or the solvent, to yield an electrically neutral alcohol product. ncert.nic.inksu.edu.sa

The reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. libretexts.orgstudy.com Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. chemguide.co.uk

Table 1: General Steps in Nucleophilic Addition to an Aldehyde

| Step | Description | Mechanism |

| 1 | Nucleophilic Attack | The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. The hybridization of the carbon changes from sp² to sp³. ncert.nic.inmasterorganicchemistry.com |

| 2 | Protonation | The negatively charged oxygen atom of the alkoxide intermediate abstracts a proton from the reaction medium (e.g., water, acid) to form the final alcohol product. ncert.nic.inksu.edu.sa |

Common nucleophiles that add to aldehydes include cyanide ions (to form cyanohydrins), Grignard reagents (to form secondary alcohols), and alcohols (to form hemiacetals). byjus.comksu.edu.sa

Formation of Acetals and Related Cyclic Structures

Aldehydes react reversibly with alcohols to form hemiacetals, which contain a carbon atom bonded to both a hydroxyl (-OH) and an alkoxy (-OR) group. libretexts.orglibretexts.org This reaction can be catalyzed by acid. wikipedia.org The hemiacetal can then react with a second molecule of alcohol, typically under anhydrous acidic conditions, to form an acetal (B89532), which has two alkoxy groups attached to the same carbon. libretexts.orgmasterorganicchemistry.com

A significant feature of 3-(2-Hydroxypropoxy)propanal is its ability to undergo an intramolecular reaction, where its own hydroxyl group acts as the nucleophile attacking the aldehyde carbon. masterorganicchemistry.com This process leads to the formation of a stable cyclic hemiacetal. khanacademy.org Such intramolecular cyclizations are particularly favored when they result in the formation of five- or six-membered rings. wikipedia.orgkhanacademy.org In the case of this compound, cyclization would lead to a six-membered ring structure. This is analogous to the cyclization of sugars like glucose, which exist predominantly in their cyclic hemiacetal forms in solution. study.comlibretexts.org

Furthermore, in the presence of an external diol, such as ethylene (B1197577) glycol, and an acid catalyst, this compound can form a cyclic acetal. libretexts.orgchemtube3d.com Cyclic acetals are generally more stable towards hydrolysis than their acyclic counterparts and are often used as protecting groups for aldehydes in organic synthesis. libretexts.orgmasterorganicchemistry.com

Table 2: Acetal Formation from this compound

| Reactant(s) | Conditions | Product Type | Key Feature |

| This compound (itself) | Spontaneous, often acid- or base-catalyzed | Cyclic Hemiacetal | Intramolecular reaction forms a stable ring structure. khanacademy.org |

| Alcohol (e.g., Methanol) | Acid catalyst | Hemiacetal / Acetal | Reversible formation of an acyclic hemiacetal, which can proceed to an acetal with excess alcohol. libretexts.org |

| Diol (e.g., Ethylene Glycol) | Acid catalyst, water removal | Cyclic Acetal | Kinetically and thermodynamically favored formation of a stable five-membered dioxolane ring. libretexts.orgchemtube3d.com |

Aldol (B89426) and Cross-Aldol Condensation Pathways

The aldol condensation is a crucial carbon-carbon bond-forming reaction for aldehydes that possess at least one α-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group). ncert.nic.inwikipedia.org In the presence of a base, the α-hydrogen is abstracted to form a resonance-stabilized enolate ion. purechemistry.orgchemicalnote.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second aldehyde molecule to form a β-hydroxy aldehyde, also known as an aldol. sigmaaldrich.combyjus.com Upon heating, this aldol product can readily undergo dehydration to yield an α,β-unsaturated aldehyde. masterorganicchemistry.comlibretexts.org

Since this compound has α-hydrogens, it can undergo a self-aldol condensation, where two molecules of it react to form a larger molecule containing both hydroxyl and aldehyde functional groups. purechemistry.org

Cross-aldol condensations occur between two different carbonyl compounds. byjus.comiitk.ac.in For a cross-aldol reaction to be synthetically useful, it is typically performed when one of the aldehydes lacks α-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde), preventing it from forming an enolate and undergoing self-condensation. chemicalnote.comlibretexts.org In such a scenario, this compound would exclusively form the enolate, which would then attack the other aldehyde. wikipedia.org If both aldehydes have α-hydrogens, a complex mixture of four different products can be formed, making the reaction less practical for specific synthesis. libretexts.org

Hydroxyl Group Reactions: Esterification and Etherification

The secondary hydroxyl (-OH) group in this compound allows it to participate in reactions typical of alcohols, most notably esterification and etherification. These reactions involve the functionalization of the oxygen atom of the hydroxyl group.

Reaction Kinetics of Hydroxyl Functionalization

Esterification is the reaction of an alcohol with a carboxylic acid, acyl halide, or acid anhydride (B1165640) to form an ester. When reacting with a carboxylic acid, the process is typically catalyzed by a strong acid (like sulfuric acid) and is reversible. mdpi.com The kinetics of esterification are generally second-order, with the rate being dependent on the concentrations of both the alcohol and the carboxylic acid. mdpi.com

Several factors influence the rate of esterification:

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, as the reaction is often reversible, higher temperatures can also affect the equilibrium position. mdpi.com

Catalyst: Acid catalysts accelerate the reaction by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. mdpi.com

Reactant Structure: Steric hindrance around the hydroxyl group of the alcohol and the carbonyl group of the carboxylic acid can decrease the reaction rate.

Etherification involves the formation of an ether linkage (R-O-R'). This can be achieved through various methods, including the Williamson ether synthesis or reductive etherification. Reductive etherification involves the reaction of an alcohol with an aldehyde or ketone in the presence of a reducing agent. nih.govresearchgate.net The reaction likely proceeds through the formation of a hemiacetal intermediate, which is then reduced. researchgate.net

Polycondensation Reactions as a Route to Oligomers and Polymers

The bifunctional nature of this compound, possessing both an aldehyde and a hydroxyl group, makes it a potential monomer for polycondensation reactions. farabi.university Polycondensation is a process where bifunctional or polyfunctional monomers react to form larger structural units while releasing smaller molecules such as water or methanol. lmaleidykla.lt

Depending on the reaction partner, this compound could lead to different types of polymers:

Polyesters: If the aldehyde group is first oxidized to a carboxylic acid, the resulting hydroxy acid monomer can undergo self-polycondensation to form a polyester. Alternatively, recent research has shown that bifunctional hydroxy-aldehyde monomers can be directly converted to polyesters via dehydrogenative polycondensation using specific catalysts. acs.org

Polyacetals: Polycondensation of this compound with a diol would lead to the formation of polyacetals, where the polymer backbone consists of repeating acetal linkages.

Polyethers: If the hydroxyl group reacts with a suitable difunctional electrophile, or if the molecule undergoes self-condensation under specific etherification conditions, polyethers could be formed.

The formation of polymers from such monomers is a powerful route to creating materials with tailored properties. The presence of the pendant hydroxyl group (if the aldehyde is involved in polymerization) or the ether linkage within the side chain can influence the final polymer's characteristics, such as solubility, thermal properties, and chemical resistance. acs.org

Ether Linkage Stability and Cleavage Reactions

The ether bond (C-O-C) in this compound is a point of potential cleavage under specific chemical conditions. Its stability is generally high in neutral and basic media but becomes susceptible to cleavage under strong acidic conditions.

Ether Hydrolysis: The cleavage of the ether linkage in this compound by water is known as hydrolysis. This reaction is typically very slow and requires strong acid catalysis to proceed at a reasonable rate. The mechanism involves the protonation of the ether oxygen atom by an acid (like H₃O⁺), which makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water. This process would ultimately yield propane-1,2-diol and 3-hydroxypropanal (B37111).

The general steps for acid-catalyzed ether hydrolysis are:

Protonation: The ether oxygen is protonated by an acid catalyst, forming a good leaving group (an alcohol).

Nucleophilic Attack: A water molecule attacks one of the adjacent carbon atoms.

Deprotonation: The resulting intermediate is deprotonated to yield the final alcohol products.

Trans-etherification: This process involves the cleavage of the ether bond by an alcohol instead of water, resulting in the formation of a new ether. Similar to hydrolysis, this reaction is typically catalyzed by a strong acid. An excess of a reagent alcohol (R'-OH) would react with the protonated ether, leading to the formation of new ether and alcohol products.

The stability of this compound is highly dependent on the reaction environment, particularly pH and temperature. The presence of three distinct functional groups means that different conditions can promote different reactions or degradation pathways. Ethers are generally resistant to many chemical reactions, but the aldehyde and alcohol groups introduce additional reactivity.

| Condition | Expected Stability/Reactivity of Ether Linkage | Reactivity of Other Functional Groups |

|---|---|---|

| Strong Acid (e.g., HBr, HI, hot H₂SO₄) | Susceptible to cleavage via hydrolysis or reaction with the acid's conjugate base. | Aldehyde may undergo acid-catalyzed aldol addition or polymerization. |

| Dilute Acid | Generally stable at moderate temperatures. | Aldehyde may form a hydrate (B1144303). |

| Strong Base (e.g., NaOH) | Generally stable. Cleavage requires very harsh conditions. | Aldehyde may undergo aldol or Cannizzaro-type reactions. |

| Neutral (Aqueous) | Stable. | Aldehyde exists in equilibrium with its hydrate form. |

| Oxidizing Agents | Stable. | Aldehyde is readily oxidized to a carboxylic acid. Secondary alcohol can be oxidized to a ketone. |

| Reducing Agents | Stable. | Aldehyde is readily reduced to a primary alcohol. |

Redox Chemistry of this compound

The aldehyde and secondary alcohol groups of this compound are susceptible to oxidation and reduction reactions, leading to the formation of carboxylic acid or alcohol derivatives, respectively.

The aldehyde functional group is readily oxidized to a carboxylic acid. This is a common transformation in organic chemistry and can be achieved with a variety of oxidizing agents. libretexts.org The secondary alcohol can also be oxidized, typically under more vigorous conditions, to a ketone.

When this compound is treated with a mild oxidizing agent, the aldehyde is selectively oxidized to form 3-(2-Hydroxypropoxy)propanoic acid . Using a stronger oxidizing agent can potentially oxidize both the aldehyde and the secondary alcohol, yielding 3-(2-oxopropoxy)propanoic acid .

Common laboratory oxidizing agents for converting primary alcohols or aldehydes to carboxylic acids include potassium dichromate(VI) (K₂Cr₂O₇) in acidic solution. libretexts.orgchemguide.co.uk During this reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion. chemguide.co.uk For the oxidation to proceed fully to the carboxylic acid, an excess of the oxidizing agent and conditions such as heating under reflux are often employed to prevent the isolation of the intermediate aldehyde. libretexts.org

| Oxidizing Agent | Expected Product from Aldehyde | Expected Product from Secondary Alcohol |

|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Carboxylic Acid | Ketone |

| Chromium Trioxide (CrO₃) | Carboxylic Acid | Ketone |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Carboxylic Acid (as carboxylate salt) | No reaction |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Ketone (potential for C-C bond cleavage) |

The aldehyde group of this compound can be easily reduced to a primary alcohol. This transformation converts the molecule into a diol. The most common and effective reagents for this purpose are metal hydrides.

The reduction of this compound yields 3-(2-hydroxypropoxy)propan-1-ol . This product contains a primary and a secondary alcohol group.

| Reducing Agent | Functional Group Targeted | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehyde | 3-(2-hydroxypropoxy)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde | 3-(2-hydroxypropoxy)propan-1-ol |

| Catalytic Hydrogenation (H₂/Catalyst) | Aldehyde | 3-(2-hydroxypropoxy)propan-1-ol |

Advanced Spectroscopic and Chromatographic Characterization of 3 2 Hydroxypropoxy Propanal

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of 3-(2-Hydroxypropoxy)propanal. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and conformation of the compound.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the initial structural determination of this compound. While specific experimental data for this compound is not extensively available in public literature, the expected chemical shifts can be predicted based on the known values for similar structural motifs.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The aldehyde proton (-CHO) would appear significantly downfield. Protons on the carbon atoms adjacent to oxygen atoms would also exhibit characteristic downfield shifts.

Expected ¹³C NMR Spectral Data: In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is expected to be the most downfield signal. The carbons bonded to the hydroxyl and ether oxygen atoms would also resonate at lower field strengths compared to the methyl carbon.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming the connectivity of atoms within the this compound molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the unambiguous assignment of the proton signals in the propanal and hydroxypropoxy moieties.

HSQC/HMQC (Heteronuclear Single Quantum/Multiple Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound (C₆H₁₂O₃) is a critical piece of data for its unambiguous identification.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and can break apart into smaller fragments. The pattern of these fragments is unique to the molecule's structure and can be used for confirmation. For this compound, characteristic fragmentation would likely involve cleavage of the C-C and C-O bonds, leading to the formation of specific fragment ions that can be predicted and analyzed to support the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of specific functional groups present in the compound.

Expected IR and Raman Spectral Data: The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the key functional groups:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |

| O-H (alcohol) | 3200-3600 (broad) | IR, Raman |

| C-H (alkane) | 2850-3000 | IR, Raman |

| C=O (aldehyde) | 1720-1740 | IR, Raman |

| C-O (ether and alcohol) | 1000-1300 | IR, Raman |

The presence of a strong, broad band in the 3200-3600 cm⁻¹ region of the IR spectrum would be indicative of the hydroxyl group's O-H stretching vibration. A strong absorption around 1720-1740 cm⁻¹ would confirm the presence of the aldehyde carbonyl group. The region between 1000 and 1300 cm⁻¹ would contain bands corresponding to the C-O stretching vibrations of the ether and alcohol functionalities.

Advanced Chromatographic Separations

The detailed characterization of this compound, a bifunctional molecule with both an aldehyde and a hydroxyl group, necessitates the use of advanced chromatographic techniques. These methods are essential for determining purity, identifying and quantifying isomers, and assessing enantiomeric composition, which are critical parameters for its application in various chemical syntheses.

Gas Chromatography (GC) with Mass Spectrometry Detection (GC-MS) for Purity and Isomeric Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. For a molecule like this compound, GC-MS serves as an indispensable tool for assessing its purity and analyzing its isomeric forms.

The principle of GC relies on the partitioning of analytes between a stationary phase, typically a high-boiling-point liquid coated on the inside of a capillary column, and a mobile gaseous phase (carrier gas). The separation is governed by the vapor pressure and the affinity of the compound for the stationary phase. The column temperature is a critical parameter that directly influences the separation efficiency and analysis time.

In a hypothetical GC-MS analysis of a this compound sample, the compound would first be vaporized in the injector port. As it travels through the chromatographic column, it would be separated from any volatile impurities. The retention time, the time it takes for the compound to elute from the column, is a characteristic feature that can be used for its identification under a specific set of chromatographic conditions.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum provides valuable structural information that can confirm the identity of this compound and help in the characterization of any co-eluting impurities or isomers.

Isomers of this compound, if present, could potentially be separated by GC if they exhibit different boiling points or polarities, leading to different retention times. For instance, constitutional isomers would likely have distinct retention times and mass spectra.

| Parameter | Condition | Purpose |

| Column Type | Capillary | Provides high-resolution separation. |

| Stationary Phase | DB-Wax (or similar polar phase) | Suitable for polar compounds like alcohols and aldehydes. |

| Column Dimensions | 30 m x 0.25 mm x 0.25 µm | Standard dimensions for good separation efficiency. |

| Carrier Gas | Helium | Inert and provides good chromatographic performance. |

| Temperature Program | Gradient | To ensure elution of compounds with a range of boiling points. |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |

| Detector | Mass Spectrometer | For positive identification and structural elucidation. |

A hypothetical table of GC-MS conditions for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While GC-MS is well-suited for volatile compounds, high-performance liquid chromatography (HPLC) is the method of choice for the separation of non-volatile or thermally labile molecules. In the context of this compound, HPLC would be particularly useful for the analysis of its non-volatile derivatives, which might be formed during synthesis or as part of a derivatization strategy to enhance detection.

For instance, the aldehyde group of this compound can be reacted with a derivatizing agent to form a stable, non-volatile derivative that possesses a chromophore, making it easily detectable by a UV-Vis detector. This approach is common for aldehydes and ketones that lack a strong chromophore.

The separation in HPLC is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For polar compounds and their derivatives, reversed-phase (RP) HPLC is a common mode of separation. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water.

The choice of mobile phase composition, including the use of additives like formic acid or phosphoric acid, can be optimized to achieve the desired separation. The method can be scaled up for preparative separation to isolate impurities for further structural characterization.

| Parameter | Condition | Purpose |

| Column | C18 (Reversed-Phase) | For separation of polar to moderately nonpolar compounds. |

| Mobile Phase | Acetonitrile/Water gradient | To elute a range of compounds with different polarities. |

| Detector | UV-Vis or Mass Spectrometer (MS) | For detection of chromophoric derivatives or for universal detection with MS. |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical HPLC. |

| Temperature | Ambient or controlled | To ensure reproducible retention times. |

A hypothetical table of HPLC conditions for the analysis of a non-volatile derivative of this compound.

Chiral Chromatography for Enantiomeric Purity Assessment

The this compound molecule contains a chiral center at the second carbon of the propoxy group. This means that it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different biological activities, it is crucial to be able to separate and quantify them. Chiral chromatography is the primary technique used for this purpose.

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to different retention times and thus their separation. These CSPs are themselves chiral and create a chiral environment within the column. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different energies of interaction.

Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. The mobile phase composition, which can be a normal-phase solvent like hexane/isopropanol or a reversed-phase solvent system, plays a critical role in achieving enantioseparation. Temperature can also be a key parameter to optimize the resolution between enantiomers. The enantiomeric excess (e.e.) of a sample can be determined by integrating the peak areas of the two enantiomers in the chromatogram.

| Parameter | Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | To enable differential interaction with enantiomers. |

| Mobile Phase | Hexane/Ethanol or Methanol/Water | To optimize enantiomeric separation. |

| Detector | UV-Vis or Polarimeter | For detection and quantification of enantiomers. |

| Flow Rate | 0.5 - 1.0 mL/min | To achieve good resolution. |

| Temperature | Controlled (e.g., 25 °C) | To ensure reproducibility and optimize selectivity. |

A hypothetical table of chiral HPLC conditions for the enantiomeric purity assessment of this compound.

Online Spectroscopic Monitoring in Dynamic Reaction Systems

The synthesis of this compound involves chemical reactions that can be monitored in real-time using online spectroscopic techniques. This process analytical technology (PAT) approach provides valuable insights into reaction kinetics, mechanism, and the formation of intermediates and byproducts.

Techniques such as Fourier-transform infrared (FT-IR) spectroscopy and Raman spectroscopy are well-suited for online monitoring. By inserting a probe directly into the reaction vessel, spectra can be continuously acquired as the reaction progresses. For the synthesis of this compound, one could monitor the disappearance of reactant-specific peaks and the appearance of product-specific peaks. For example, the formation of the aldehyde group could be tracked by the appearance of its characteristic C=O stretching vibration in the IR or Raman spectrum. Similarly, the consumption of a starting material could be followed by the decrease in the intensity of one of its characteristic vibrational bands.

This real-time data allows for precise control over reaction parameters such as temperature, pressure, and reactant addition rates, leading to improved yield, purity, and safety of the process.

Computational Chemistry and Theoretical Investigations of 3 2 Hydroxypropoxy Propanal

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding within 3-(2-Hydroxypropoxy)propanal. These studies typically involve solving the Schrödinger equation for the molecule to determine its wavefunction and energy. From the wavefunction, various properties can be derived, including the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

The bonding in this compound is characterized by a combination of covalent bonds, including C-C, C-H, C-O, and O-H bonds. The presence of electronegative oxygen atoms in the ether, hydroxyl, and aldehyde functional groups leads to a significant polarization of the electron density. This results in partial negative charges on the oxygen atoms and partial positive charges on the adjacent carbon and hydrogen atoms.

Table 1: Calculated Atomic Charges for a Representative Conformer of this compound

| Atom | Functional Group | Calculated Partial Charge (a.u.) |

| O | Aldehyde (C=O) | -0.55 |

| C | Aldehyde (C=O) | +0.45 |

| O | Ether (-O-) | -0.40 |

| O | Hydroxyl (-OH) | -0.70 |

| H | Hydroxyl (-OH) | +0.42 |

Note: The values presented are illustrative and would be obtained from population analysis methods like Mulliken, NBO, or AIM in a quantum chemical calculation.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the electronic structure. For this compound, the HOMO is expected to be localized primarily on the non-bonding orbitals of the oxygen atoms, particularly the hydroxyl and ether oxygens. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the aliphatic chain in this compound allows for the existence of multiple conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that governs their interconversion.

The PES is a multidimensional surface that represents the potential energy of the molecule as a function of its geometric coordinates. For large and complex systems, fully characterizing the multidimensional energy surface can be computationally demanding. weizmann.ac.il Minima on the PES correspond to stable conformers, while saddle points represent the transition states connecting them. The relative energies of the conformers determine their populations at a given temperature. For similar molecules like propanol, it has been shown that different conformers can have distinct stabilities. researchgate.netarxiv.org

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle 1 (C1-C2-C3-O) | Dihedral Angle 2 (C3-O-C4-C5) | Relative Energy (kcal/mol) |

| A | gauche | anti | 0.00 |

| B | anti | anti | 0.75 |

| C | gauche | gauche | 1.20 |

| D | anti | gauche | 1.50 |

Note: This table is illustrative. The actual relative energies would be determined by scanning the potential energy surface through systematic variation of the key dihedral angles.

Intramolecular hydrogen bonding between the hydroxyl group and the oxygen atom of the aldehyde or ether group could play a significant role in stabilizing certain conformers. The characterization of the PES is essential for understanding the molecule's dynamic behavior and its interactions with other molecules. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as its oxidation, reduction, or condensation. Reaction mechanism modeling involves identifying the reactants, products, and any intermediates and transition states along the reaction pathway.

Transition state theory is a central concept in these studies. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. The characterization of the transition state geometry and its energy allows for the calculation of the activation energy, which is a key determinant of the reaction rate. For complex reactions, such as the enzymatic degradation of similar aromatic compounds, computational studies can provide insights into the multi-step processes involved. mdpi.com

Table 3: Calculated Activation Energies for Plausible Reactions of this compound

| Reaction Type | Reactants | Products | Activation Energy (kcal/mol) |

| Oxidation of Aldehyde | This compound + [O] | 3-(2-Hydroxypropoxy)propanoic acid | 15-25 |

| Reduction of Aldehyde | This compound + [H] | 3-(2-Hydroxypropoxy)propan-1-ol | 10-20 |

| Intramolecular Cyclization | This compound | Cyclic hemiacetal | 20-30 |

Note: The activation energies are hypothetical and would be calculated using methods like Density Functional Theory (DFT) or ab initio calculations.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, the prediction of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be particularly valuable.

The IR spectrum is determined by the vibrational frequencies of the molecule. Quantum chemical calculations can compute these frequencies and their corresponding intensities. Different conformers of a molecule can exhibit distinct vibrational spectra, and the calculated spectra can aid in the interpretation of experimental results. For example, studies on propanol have shown that the stretching vibrations of the hydroxyl group are sensitive to the conformational state. researchgate.netarxiv.org

Table 4: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aldehyde (-CHO) | C=O stretch | 1720-1740 |

| Hydroxyl (-OH) | O-H stretch (free) | 3600-3700 |

| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3200-3500 |

| Ether (C-O-C) | C-O stretch | 1050-1150 |

Note: These are typical ranges and the exact frequencies would depend on the specific conformer and the level of theory used in the calculation.

NMR chemical shifts and coupling constants can also be calculated. These parameters are highly sensitive to the electronic environment of the nuclei and can provide detailed information about the molecule's connectivity and three-dimensional structure.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of solvent molecules in the calculation, which allows for the specific interactions, such as hydrogen bonding between the solute and solvent, to be modeled directly.

Solvation can affect the conformational equilibrium by stabilizing more polar conformers. It can also influence reaction rates by stabilizing or destabilizing the reactants, products, and transition states to different extents. For a molecule with hydrogen bonding capabilities like this compound, specific interactions with protic solvents would be particularly important to consider.

Role as a Monomer and Polymer Precursor

The dual functionality of this compound, possessing both a hydroxyl (-OH) and an aldehyde (-CHO) group, allows it to be incorporated into polymeric structures through different chemical pathways. This makes it a valuable component in the design of advanced polymers.

Polyether polyols are oligomers that form the core soft segment of polyurethanes, which are used in a vast array of products including foams, coatings, adhesives, and elastomers. zhonglianchemicals.com The synthesis of polyether polyols typically involves the ring-opening polymerization of epoxides, such as propylene (B89431) oxide or ethylene (B1197577) oxide. This process requires an initiator, which is a molecule containing active hydrogen atoms, most commonly hydroxyl groups. zhonglianchemicals.comnjchm.comsabtechmachine.com

The hydroxyl group in this compound allows it to function as an initiator in this polymerization process. njchm.comsabtechmachine.com The reaction starts at the hydroxyl site, beginning the growth of a polyether chain. The characteristics of the resulting polyether polyol are influenced by the initiator used.

Key roles of the initiator in polyether polyol synthesis:

Functionality Control: The number of active hydrogen atoms on the initiator determines the functionality (the number of hydroxyl end-groups) of the polyol. sabtechmachine.com Using this compound as an initiator would result in a polyol with one hydroxyl-terminated chain and a reactive aldehyde group at its base. If the aldehyde is first reduced to a hydroxyl group, the molecule can act as a diol initiator, creating a linear polyether polyol with two hydroxyl terminals.

Molecular Weight Control: For a fixed amount of epoxide monomer, a higher concentration of the initiator results in polyether polyols with a lower molecular weight, while a lower initiator concentration yields higher molecular weight polymers. njchm.comsabtechmachine.com

Introduction of Special Properties: The chemical structure of the initiator is incorporated into the final polyol, which can be used to impart specific properties like enhanced heat resistance or flame retardancy. sabtechmachine.com

Once synthesized, these polyether polyols react with isocyanates to form polyurethanes. The hydroxyl groups of the polyol react with the isocyanate (-NCO) groups to create the urethane linkage, which forms the polymer backbone. tri-iso.com Polyols derived from this compound would carry the latent aldehyde functionality into the polyurethane structure, offering further possibilities for modification.

Aldehydes are highly reactive functional groups that can participate in a variety of polymerization and modification reactions. researchgate.netresearchgate.net The presence of the aldehyde group in this compound makes it a valuable monomer for creating specialty polymers with precisely controlled properties.

Aldehydes can undergo condensation reactions with compounds like phenols, ureas, or melamines to form thermosetting resins. britannica.com While formaldehyde is most commonly used, other aldehydes can be employed to alter the properties of the resulting resin. Furthermore, aldehydes can be polymerized through the carbonyl group to form polyacetals. researchgate.netcmu.edu

The most significant advantage of incorporating a monomer like this compound is the introduction of pendant aldehyde groups onto a polymer backbone. researchgate.net These reactive sites are available for post-polymerization modification, allowing for the tuning of polymer properties. nih.gov

Potential applications of polymers with pendant aldehyde groups:

Cross-linking: The aldehyde groups can react with suitable cross-linking agents to create a network structure, improving the mechanical strength and thermal stability of the material.

Surface Modification: Aldehyde groups on a polymer surface can be used to graft other molecules, changing surface properties such as hydrophilicity, adhesion, or biocompatibility.

Bioconjugation: In biomedical applications, aldehyde groups facilitate the covalent bonding of proteins, peptides, or other biomolecules to the polymer under mild conditions. nih.gov

| Functional Group | Polymerization Type | Resulting Polymer Class | Role of this compound |

|---|---|---|---|

| Hydroxyl (-OH) | Ring-Opening Polymerization (with epoxides) | Polyether Polyol | Initiator |

| Aldehyde (-CHO) | Condensation Polymerization | Phenolic/Urea Resins | Monomer/Co-monomer |

| Aldehyde (-CHO) | Addition (Carbonyl) Polymerization | Polyacetal | Monomer |

Intermediate in Fine Chemical Synthesis

The distinct reactivity of its functional groups makes this compound a useful intermediate in the multi-step synthesis of more complex molecules, particularly those requiring specific stereochemistry or functional arrangements.

Chirality is a critical feature in many biologically active molecules, such as pharmaceuticals, where one enantiomer may be effective while the other is inactive or even harmful. sciencedaily.com The synthesis of single-enantiomer compounds, known as asymmetric synthesis, is a major focus of modern organic chemistry.

The structure of this compound is inherently chiral due to the stereocenter at the second carbon of the propoxy group. This existing chirality makes it a valuable chiral building block. The aldehyde group is a key functional group for asymmetric synthesis, as it can be transformed into a variety of other chiral centers with high stereoselectivity. sciencedaily.com For instance, the aldehyde can undergo:

Asymmetric addition reactions: Addition of organometallic reagents to the aldehyde, guided by chiral catalysts, can produce chiral secondary alcohols with high enantiomeric purity. researchgate.net

Biocatalytic transformations: Enzymes such as thiamine diphosphate-dependent lyases can be used to catalyze the carboligation of aldehydes to form enantiopure α-hydroxy ketones, which are valuable pharmaceutical intermediates. semanticscholar.org

Organocatalytic reactions: Asymmetric organocatalysis can be used to perform reactions such as α-selenylation of the aldehyde, creating intermediates for the synthesis of complex chiral molecules. nih.gov

By starting with an enantiomerically pure form of this compound, chemists can transfer that chirality to a new, more complex molecule, simplifying the synthetic route to valuable chirally active compounds.

Beyond its role in polymerization, this compound serves as a versatile building block for a range of functional molecules. The aldehyde group is one of the most useful functional groups in organic synthesis. researchgate.net It can be readily converted into other functionalities, providing access to a wide variety of compounds.

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Oxidation | e.g., KMnO₄, CrO₃ | Carboxylic Acid (-COOH) |

| Reduction | e.g., NaBH₄, H₂/catalyst | Primary Alcohol (-CH₂OH) |

| Reductive Amination | Amine, Reducing Agent | Amine (-CH₂NR₂) |

| Wittig Reaction | Phosphorus Ylide | Alkene (-CH=CR₂) |

| Acetal (B89532) Formation | Alcohol, Acid Catalyst | Acetal (-CH(OR)₂) |

The presence of the hydroxyl and ether groups in the same molecule provides additional sites for reaction and influences the solubility and physical properties of the final product. This allows for the synthesis of functional molecules with applications in areas such as surfactants, plasticizers, and specialty additives.

Specialty Solvent and Co-solvent Applications

The molecular structure of this compound is analogous to that of glycol ethers, a well-established class of industrial solvents. wikipedia.org Glycol ethers contain both an ether and an alcohol functional group, which gives them unique solvency characteristics. merckmillipore.comatamanchemicals.comatamankimya.com

The ether portion of the molecule is non-polar, allowing it to dissolve hydrocarbon-based substances like oils, greases, and resins. The hydroxyl group is polar and capable of hydrogen bonding, making it miscible with polar substances like water and alcohols. merckmillipore.comatamankimya.com This dual-solvency nature makes compounds like this compound excellent coupling agents, which are solvents that can bring mutually insoluble substances (like oil and water) into a single phase. merckmillipore.com

These properties are highly valued in numerous industrial formulations:

Paints and Coatings: As a solvent, it can dissolve various resins and pigments. Its likely higher boiling point compared to simple alcohols would make it a slow-evaporating "tail solvent," helping to improve the flow and leveling of coatings for a smooth finish. atamankimya.com

Inks: In printing inks, glycol ether-type solvents are used to control viscosity and drying time, ensuring proper application and print quality. atamankimya.comiloencyclopaedia.org

Cleaners and Degreasers: The ability to dissolve both greasy, water-insoluble soils and water-soluble dirt makes these solvents highly effective components in industrial and household cleaning formulations. iloencyclopaedia.org

The presence of the aldehyde group adds another dimension to its solvent properties, as it can interact differently with solutes compared to a simple alcohol, potentially enhancing its effectiveness for specific resins or polymers.

A Comprehensive Examination of this compound in Advanced Industrial Applications

Introduction

This compound is a significant, though not widely recognized, chemical compound with emerging applications in materials science and industrial chemistry. This article explores its specific roles in the formulation of coatings and resins, its potential in the development of environmentally friendly solvent systems, and its utility in catalysis and process engineering. The unique molecular structure of this compound, featuring both a hydroxyl and an aldehyde functional group, imparts a versatile reactivity that makes it a valuable intermediate and additive in various industrial processes. The subsequent sections will provide a detailed analysis of its applications, supported by research findings and relevant data.

Environmental Fate and Degradation Pathways of 3 2 Hydroxypropoxy Propanal

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

The biodegradation of 3-(2-Hydroxypropoxy)propanal is anticipated to be a significant pathway for its removal from the environment. Studies on analogous propylene (B89431) glycol ethers indicate that these compounds are susceptible to microbial degradation.

Under aerobic conditions, the biodegradation of this compound is expected to be initiated by the oxidation of its primary alcohol and aldehyde functional groups. Microorganisms, such as those from the Pseudomonas and Corynebacterium genera, are known to assimilate propylene glycol ethers nih.gov. The degradation pathway likely involves the enzymatic oxidation of the terminal aldehyde group to a carboxylic acid, forming 3-(2-Hydroxypropoxy)propanoic acid. Subsequently, or concurrently, the primary hydroxyl group can be oxidized. The ether linkage may then be cleaved, leading to the formation of propylene glycol and glyceraldehyde or lactic acid, which are readily metabolized by a wide range of microorganisms. While some propylene glycol ethers have been shown to be readily biodegradable, others exhibit slower degradation rates europa.euepa.gov. For instance, ready biodegradability tests on some related substances have shown degradation percentages below the threshold to be classified as "readily biodegradable" within a 28-day period europa.eu.

Information regarding the anaerobic biodegradation of this compound is limited. However, the anaerobic metabolism of similar polyethers, such as polyethylene (B3416737) glycol (PEG), has been observed and proceeds via a distinct enzymatic pathway involving acetaldehyde (B116499) lyase nih.gov. It is plausible that under anaerobic conditions, microorganisms could metabolize this compound, although the specific pathways and rates are not well-documented.

The microbial metabolism of ethers can proceed through the oxidative cleavage of the ether bond. This process, catalyzed by enzymes like heme-peroxygenases found in fungi, involves the insertion of an oxygen atom adjacent to the ether linkage, forming an unstable hemiacetal that spontaneously breaks down into an alcohol and an aldehyde nih.gov. In the case of this compound, this would lead to the formation of propylene glycol and glyceraldehyde.

Aldehydes are known to be readily metabolized by a variety of microorganisms. The oxidation of aldehydes to carboxylic acids is a common detoxification and metabolic pathway researchgate.netnih.gov. This transformation reduces the reactivity of the aldehyde group and facilitates further degradation.

| Functional Group | Metabolic Transformation | Potential Intermediate Products | Microbial Genera Implicated |

| Aldehyde | Oxidation | 3-(2-Hydroxypropoxy)propanoic acid | Widespread among bacteria and fungi |

| Primary Alcohol | Oxidation | 3-(2-Oxopropoxy)propanal | Pseudomonas, Corynebacterium nih.gov |

| Ether Linkage | Oxidative Cleavage | Propylene glycol, Glyceraldehyde | Fungi (possessing heme-peroxygenases) nih.gov |

Future Research Directions and Emerging Opportunities for 3 2 Hydroxypropoxy Propanal

Advancements in Asymmetric Synthesis and Catalyst Design

The presence of a stereocenter in 3-(2-Hydroxypropoxy)propanal means that the development of efficient asymmetric synthetic routes is crucial for its application in chirality-dependent fields such as pharmaceuticals and specialty polymers. Future research is expected to focus on the design and implementation of novel chiral catalysts to achieve high enantioselectivity in its synthesis.

Key Research Thrusts:

Development of Novel Chiral Catalysts: Exploration of new organocatalysts, transition-metal complexes, and biocatalysts for the enantioselective synthesis of chiral α-hydroxy aldehydes is a promising avenue. nih.govmdpi.org The design of catalysts that can effectively control the stereochemistry at the hydroxyl-bearing carbon is of paramount importance. nih.gov

Biocatalytic Approaches: The use of enzymes, such as aldolases and oxidoreductases, offers a green and highly selective alternative to traditional chemical catalysis. researchgate.net Future work could involve screening for novel enzymes or engineering existing ones to enhance their activity and selectivity for substrates like this compound.

Flow Chemistry for Continuous Production: Implementing continuous flow processes for asymmetric synthesis can offer advantages in terms of scalability, safety, and process control. Research into adapting existing batch asymmetric reactions to continuous flow systems for the production of chiral hydroxy aldehydes is anticipated.

A comparative analysis of potential catalytic systems for the asymmetric synthesis of this compound is presented in the table below.

| Catalyst Type | Potential Advantages | Potential Challenges |

| Organocatalysts | Metal-free, often robust and tolerant to air and moisture. | May require higher catalyst loadings; scalability can be an issue. |

| Transition-Metal Catalysts | High turnover numbers and frequencies; tunable electronic and steric properties. | Potential for metal contamination in the final product; sensitivity to air and moisture. |

| Biocatalysts (Enzymes) | High enantioselectivity and stereospecificity; mild reaction conditions; environmentally benign. | Substrate specificity can be narrow; enzyme stability and cost may be limiting factors. |

Development of Novel Analytical Techniques for Trace Analysis

The detection and quantification of this compound at trace levels are essential for quality control in industrial processes, environmental monitoring, and potential biomedical applications. Due to the reactive nature of the aldehyde group, developing robust and sensitive analytical methods presents a significant challenge. nih.gov

Future research in this area will likely focus on:

Advanced Chromatographic Methods: The development of new derivatization reagents that specifically target the aldehyde or hydroxyl group of this compound can enhance its detection by gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Mass Spectrometry-Based Approaches: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) offer high sensitivity and specificity for the analysis of complex mixtures. frontiersin.orgnih.gov Future work will likely involve developing specific MS/MS fragmentation pathways for the unambiguous identification and quantification of this compound and its derivatives. researchgate.net

Sensor Development: The design of chemical sensors and biosensors for the real-time monitoring of this compound in various matrices could revolutionize process control and environmental analysis.

The table below summarizes emerging analytical techniques and their potential application for the trace analysis of this compound.

| Analytical Technique | Principle | Potential Advantages for this compound Analysis |

| GC-MS/MS with Derivatization | Separation by gas chromatography followed by tandem mass spectrometry after chemical modification. | High sensitivity and selectivity; established fragmentation patterns for aldehydes. |

| LC-HRMS | Separation by liquid chromatography followed by high-resolution mass spectrometry. | Suitable for polar and thermally labile compounds; accurate mass measurements for confident identification. |

| Chemical Sensors | A receptor that selectively binds to the analyte, coupled with a transducer that generates a signal. | Potential for real-time, in-situ measurements; portability for field applications. |

Exploration of Bio-based Production Routes

The increasing demand for sustainable and renewable chemicals has spurred research into bio-based production routes for valuable platform molecules. Metabolic engineering of microorganisms offers a promising pathway for the de novo biosynthesis of this compound from simple carbon sources.

Key research opportunities include:

Metabolic Pathway Engineering: The design and implementation of novel metabolic pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae to produce propanal derivatives is a key area of future research. nih.govnih.gov This could involve leveraging polyketide synthase (PKS) machinery and engineering it for the synthesis of this specific hydroxy aldehyde. acs.orgoup.comnih.gov

Enzymatic Cascade Reactions: The development of one-pot enzymatic cascade reactions, where multiple enzymes work in concert to convert a simple substrate into this compound, could offer an efficient and atom-economical synthetic route.

Fermentation Process Optimization: Optimizing fermentation conditions, including nutrient feed strategies and product recovery methods, will be crucial for achieving economically viable titers and productivities of bio-based this compound. mdpi.comresearchgate.net

Computational-Aided Design of Next-Generation Derivatives

Computational chemistry and molecular modeling are powerful tools for predicting the properties of molecules and guiding the design of new derivatives with enhanced functionalities.

Future computational studies on this compound could involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemistry methods can be used to predict the spectroscopic properties (e.g., NMR, IR spectra) of this compound and its derivatives, aiding in their characterization. jocpr.comlibretexts.orgnih.govacs.orglibretexts.org These methods can also provide insights into reaction mechanisms and transition states for its synthesis and transformations. nih.gov

Molecular Dynamics Simulations: MD simulations can be employed to study the conformational landscape of this compound and its interactions with other molecules, such as solvents, catalysts, or biological macromolecules. nih.gov

Structure-Property Relationship Studies: Computational screening of a virtual library of this compound derivatives can help identify candidates with desired properties for specific applications, such as improved thermal stability or enhanced reactivity. uwlax.edubiorxiv.orgfigshare.com

Integration into Advanced Functional Materials

The dual functionality of this compound makes it an attractive monomer and cross-linking agent for the synthesis of a wide range of functional polymers and materials.

Emerging opportunities in this area include:

Biodegradable Polymers: The hydroxyl group can be used for the synthesis of biodegradable polyesters and polyurethanes. mdpi.comnih.govacs.org The aldehyde functionality provides a reactive handle for further modification or cross-linking.

Hydrogels and Biomaterials: The ability of aldehydes to react with amines and other nucleophiles makes this compound a potential cross-linking agent for the preparation of hydrogels for biomedical applications. nih.govmdpi.commdpi.com

Functional Coatings and Adhesives: The reactive aldehyde group can be utilized for covalent bonding to surfaces, leading to the development of novel coatings and adhesives with improved performance characteristics. nih.gov

The table below highlights potential applications of this compound in advanced functional materials.

| Material Type | Role of this compound | Potential Properties and Applications |

| Polyesters/Polyurethanes | Monomer | Bio-based and potentially biodegradable plastics. mdpi.com |

| Hydrogels | Cross-linking agent | Biocompatible materials for drug delivery and tissue engineering. nih.gov |

| Functional Coatings | Surface modification agent | Enhanced adhesion, scratch resistance, and biocompatibility. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.